molecular formula C12H17NO B6256208 [4-(piperidin-3-yl)phenyl]methanol CAS No. 1260850-24-5

[4-(piperidin-3-yl)phenyl]methanol

Cat. No.: B6256208
CAS No.: 1260850-24-5
M. Wt: 191.3
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Description

[4-(Piperidin-3-yl)phenyl]methanol is a heterocyclic organic compound featuring a piperidine ring fused to a phenyl group substituted with a hydroxymethyl (-CH2OH) moiety. Its molecular structure combines the rigidity of the piperidine scaffold with the polar hydroxymethyl group, making it a versatile building block in pharmaceutical and material science research.

Properties

CAS No.

1260850-24-5

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

95

Origin of Product

United States

Preparation Methods

N-Acetylation and Acyl Chloride Formation

The process begins with 4-piperidinecarboxylic acid, which undergoes N-acetylation using acetic anhydride at reflux to yield N-acetyl-4-piperidinecarboxylic acid (90.1% yield). Subsequent treatment with thionyl chloride converts the carboxylic acid to N-acetylpiperidineformyl chloride, a reactive intermediate for Friedel-Crafts acylation.

Friedel-Crafts Acylation and Reduction

In benzene under anhydrous AlCl₃ catalysis, the acyl chloride undergoes electrophilic substitution to form N-acetyl-4-benzoylpiperidine. Reduction of the ketone moiety using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 20–30°C yields N-acetyl-4-(hydroxymethylphenyl)piperidine. Final deacetylation via acidic hydrolysis produces [4-(piperidin-3-yl)phenyl]methanol.

Key Data:

StepReagents/ConditionsYield (%)
N-AcetylationAcetic anhydride, reflux90.1
Friedel-CraftsAlCl₃, benzene85.0
Ketone ReductionNaBH₄, THF, 25°C92.0
DeacetylationHCl, H₂O88.5

Suzuki-Miyaura Coupling with Hydroxymethyl Boronic Acid

Boronic Acid Preparation

4-(Hydroxymethyl)phenylboronic acid is synthesized via lithiation of 4-bromobenzyl alcohol followed by transmetallation with trisopropyl borate. The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions.

Coupling with Piperidine Halide

A Suzuki-Miyaura coupling between TBS-protected 4-(hydroxymethyl)phenylboronic acid and 3-bromopiperidine employs Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (4:1) at 80°C. Deprotection with tetra-n-butylammonium fluoride (TBAF) affords this compound.

Key Data:

StepReagents/ConditionsYield (%)
Boronic Acid Synthesisn-BuLi, B(OiPr)₃78.0
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C82.0
DeprotectionTBAF, THF94.0

Grignard Addition to 4-(Piperidin-3-yl)benzaldehyde

Aldehyde Synthesis

4-(Piperidin-3-yl)benzaldehyde is prepared via formylation of 4-bromophenylpiperidine using CO and Pd(OAc)₂ under acidic conditions. The aldehyde intermediate is isolated in 75% yield.

Grignard Reaction and Workup

Methylmagnesium bromide is added to the aldehyde in THF at 0°C, forming a secondary alcohol. Subsequent oxidation with pyridinium chlorochromate (PCC) and reduction with NaBH₄ selectively yields the primary alcohol.

Key Data:

StepReagents/ConditionsYield (%)
FormylationCO, Pd(OAc)₂, HCOOH75.0
Grignard AdditionMeMgBr, THF, 0°C68.0
Oxidation/ReductionPCC → NaBH₄70.0

Reductive Amination of 4-(Hydroxymethyl)benzaldehyde

Reductive Amination

4-(Hydroxymethyl)benzaldehyde reacts with piperidin-3-amine in methanol under H₂ gas (50 psi) with 10% Pd/C. The imine intermediate is hydrogenated to yield this compound.

Key Data:

StepReagents/ConditionsYield (%)
Reductive AminationH₂, Pd/C, MeOH85.0

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Method 1 (Friedel-Crafts) offers high yields (>85%) but requires stringent anhydrous conditions.

  • Method 2 (Suzuki Coupling) is modular and tolerant of functional groups, though boronic acid preparation adds steps.

  • Method 3 (Grignard) suffers from moderate yields due to over-addition side reactions.

  • Method 4 (Reductive Amination) is rapid but limited by substrate availability.

Industrial Applicability

Method 1 and Method 2 are most suited for large-scale production, with Method 1 being cost-effective due to readily available starting materials .

Chemical Reactions Analysis

Types of Reactions

[4-(piperidin-3-yl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions on the phenyl ring can introduce various functional groups.

Scientific Research Applications

[4-(piperidin-3-yl)phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(piperidin-3-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The phenyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of [4-(piperidin-3-yl)phenyl]methanol become apparent when compared to related piperidine derivatives. Below is a detailed analysis:

2.1. Structural Analogues with Fluorophenyl Substitutions
  • [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol Structural Features: Incorporates a fluorophenyl group and stereospecific (3S,4R) configuration. Molecular Weight: 209.26 g/mol . Applications: Identified as a degradation impurity in paroxetine hydrochloride, a serotonin reuptake inhibitor. Its stereochemistry and fluorine substitution enhance metabolic stability and receptor binding specificity . Key Data: NMR spectral data (Table 2 in ) confirms structural assignments, with distinct ¹H and ¹³C shifts due to fluorine's electronegativity .
2.2. Hydrochloride Salt Derivatives
  • Phenyl(piperidin-3-yl)methanol hydrochloride Structural Features: Piperidine core with a hydroxymethylphenyl group and hydrochloride salt. Molecular Weight: 227.74 g/mol . Applications: Used as a pharmaceutical building block. The hydrochloride salt improves aqueous solubility, facilitating formulation in drug development .
2.3. Heterocyclic Hybrids
  • 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine
    • Structural Features : Combines piperidine, morpholine, and a trifluoromethylphenyl-oxadiazole group.
    • Applications : Acts as a positive allosteric modulator of GLP-1R, demonstrating antidiabetic activity by reducing food intake and improving glucose handling .
    • Key Data : Synthesized with 80% yield; optical rotation ([α]D²⁰ = −25.9) confirms enantiomeric purity .
2.4. Pyridinyloxy and Chlorobenzyl Derivatives
  • [4-(Pyridin-3-yloxy)phenyl]methanol Structural Features: Pyridinyloxy substitution on the phenyl ring. Molecular Weight: 201.22 g/mol . Applications: Intermediate in organic synthesis; soluble in acetone and dichloromethane .
  • [1-(3-Chloro-benzyl)-piperidin-4-yl]-methanol Structural Features: Chlorobenzyl substitution at the piperidine nitrogen.

Comparative Data Table

Compound Name Structural Features Molecular Weight (g/mol) Key Applications References
This compound Piperidine, hydroxymethylphenyl ~200–250 (estimated) Pharmaceutical building block
[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol Fluorophenyl, stereospecific centers 209.26 Paroxetine impurity, metabolic stability
Phenyl(piperidin-3-yl)methanol hydrochloride Hydrochloride salt 227.74 Enhanced solubility for drug formulations
4-{[1-(Oxadiazolylmethyl)piperidin-3-yl]methyl}morpholine Trifluoromethylphenyl, morpholine 510.61 (niraparib salt) GLP-1R modulator, antidiabetic activity
[4-(Pyridin-3-yloxy)phenyl]methanol Pyridinyloxy substitution 201.22 Organic synthesis intermediate

Key Research Findings and Implications

  • Fluorine Substitution: Fluorinated analogues (e.g., [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol) exhibit enhanced metabolic stability and receptor affinity due to fluorine's electronegativity and small atomic radius .
  • Salt Forms : Hydrochloride derivatives improve solubility, critical for oral bioavailability in drug candidates .
  • Heterocyclic Hybrids : Compounds like the GLP-1R modulator demonstrate how piperidine-morpholine hybrids can target specific receptors, expanding therapeutic applications .
  • Safety Profiles : Chlorobenzyl derivatives require stringent safety protocols, highlighting the importance of substituent effects on toxicity .

Q & A

Basic Question: What are the most reliable synthetic routes for [4-(piperidin-3-yl)phenyl]methanol, and how can its stereochemical purity be validated?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution of sulfonyl groups (e.g., in piperidine derivatives) and subsequent reduction or oxidation steps to introduce the methanol moiety . For stereochemical validation:

  • Chiral HPLC or polarimetry is used to confirm enantiomeric excess.
  • X-ray crystallography (as demonstrated in structurally similar compounds like paroxetine precursors) resolves absolute configurations .
  • NMR spectroscopy (e.g., NOESY) identifies spatial arrangements of substituents on the piperidine ring .

Basic Question: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • XRD (X-ray diffraction): Resolve crystal packing and bond angles, especially for the piperidine ring and phenyl-methanol linkage .
  • FT-IR spectroscopy: Identify functional groups (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹) and hydrogen bonding patterns .
  • Computational modeling (DFT): Predict electronic properties (e.g., HOMO-LUMO gaps) and substituent effects on reactivity .

Advanced Question: What strategies resolve contradictions in reported biological activities of piperidinyl-phenylmethanol derivatives?

Methodological Answer:
Discrepancies in biological data (e.g., enzyme inhibition vs. receptor binding) often arise from:

  • Variability in substituent positions (e.g., trifluoromethyl vs. tert-butoxy groups altering steric effects) .
  • Assay conditions: Standardize assays using controls like known PARP inhibitors (e.g., niraparib derivatives) to validate target engagement .
  • SAR (Structure-Activity Relationship) studies: Systematically modify substituents (e.g., fluorine at the phenyl ring) and correlate changes with activity trends .

Advanced Question: How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitutions?

Methodological Answer:

  • Kinetic isotope effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Intermediate trapping: Use low-temperature NMR or mass spectrometry to detect transient species (e.g., sulfonate intermediates) .
  • Computational studies (MD/DFT): Model transition states for substitutions at the piperidine nitrogen or phenyl ring .

Basic Question: What analytical techniques are critical for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-MS/MS: Achieve nanomolar sensitivity using ion-pairing reagents (e.g., sodium 1-octanesulfonate) and methanol-buffer mobile phases .
  • GC-FID: Suitable for volatile derivatives (e.g., silylated methanol groups) .
  • UV-Vis spectroscopy: Quantify via chromophores (e.g., π→π* transitions in the phenyl ring) with λmax ~260–280 nm .

Advanced Question: How do substituents on the piperidine ring influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP measurements: Compare lipophilicity of derivatives (e.g., trifluoromethyl increases LogP, enhancing blood-brain barrier penetration) .
  • Metabolic stability assays: Incubate with liver microsomes to identify vulnerable sites (e.g., hydroxyl group oxidation) .
  • Molecular docking: Predict binding to transporters (e.g., P-glycoprotein) using crystal structures of homologous proteins .

Table 1: Substituent Effects on Biological Activity

Substituent PositionBiological Activity TrendKey Reference
Piperidine C-3Enhanced enzyme inhibition (e.g., PARP)
Phenyl C-4 (F, CF₃)Increased metabolic stability
Methanol groupHydrogen bonding with targets (e.g., serotonin transporters)

Advanced Question: What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Reactivity descriptors (Fukui indices): Identify nucleophilic/electrophilic sites using Gaussian or ORCA software .
  • Machine learning (QSAR models): Train models on datasets of analogous piperidine derivatives to predict reaction outcomes .
  • Solvent effect modeling (COSMO-RS): Simulate solvation effects on reaction kinetics .

Basic Question: How can researchers mitigate synthesis challenges related to the compound’s hygroscopicity or oxidation sensitivity?

Methodological Answer:

  • Lyophilization: Remove water from the final product under vacuum .
  • Antioxidant additives: Use ascorbic acid or BHT during storage .
  • Inert atmosphere handling: Conduct reactions under nitrogen/argon to prevent methanol oxidation .

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